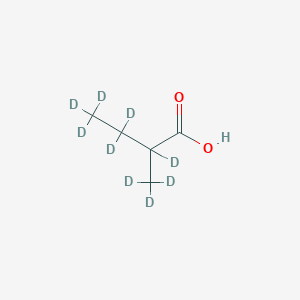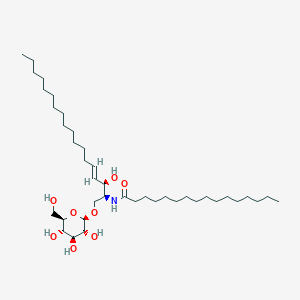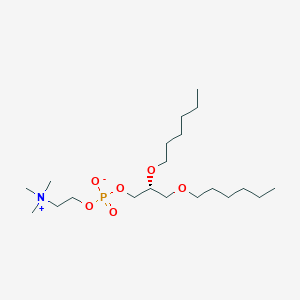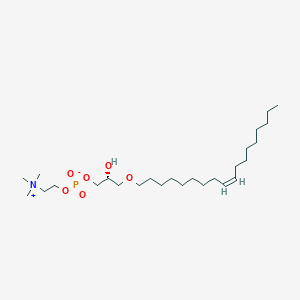
2-Methylbutyric-D9 acid
Übersicht
Beschreibung
2-Methylbutyric-D9 acid, also known as 2-Methylbutanoic-D9 acid, is a deuterated form of 2-Methylbutyric acid. This compound is a branched-chain alkyl carboxylic acid with the chemical formula C5H10O2. It is classified as a short-chain fatty acid and exists in two enantiomeric forms: ®-2-Methylbutanoic acid and (S)-2-Methylbutanoic acid . The deuterated version, this compound, is often used in scientific research due to its stable isotopic labeling, which aids in various analytical and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Racemic 2-Methylbutanoic acid can be prepared through a Grignard reaction involving 2-chlorobutane and carbon dioxide . The reaction proceeds as follows:
Grignard Reagent Formation: 2-Chlorobutane reacts with magnesium in anhydrous ether to form the Grignard reagent, 2-butylmagnesium chloride.
Carboxylation: The Grignard reagent is then treated with carbon dioxide to yield 2-Methylbutanoic acid.
The deuterated form, 2-Methylbutyric-D9 acid, can be synthesized by using deuterated reagents in the above reaction .
Industrial Production Methods
Industrial production of 2-Methylbutanoic acid typically involves the oxidation of fusel oil, which contains amyl alcohols. The oxidation process yields a mixture of products, including 2-Methylbutanoic acid . For the deuterated form, deuterated starting materials are used to ensure the incorporation of deuterium atoms into the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbutyric-D9 acid undergoes various chemical reactions typical of carboxylic acids:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols (for esterification), amines (for amidation), and acyl chlorides (for anhydride formation) are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Forms esters, amides, and anhydrides.
Wissenschaftliche Forschungsanwendungen
2-Methylbutyric-D9 acid is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantitative analysis.
Biological Studies: Helps in tracing metabolic pathways and studying enzyme kinetics in biological systems.
Medical Research: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industrial Applications: Employed in the development of fragrances and flavors due to its characteristic odor.
Wirkmechanismus
The mechanism of action of 2-Methylbutyric-D9 acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Methylbutyric-D9 acid can be compared with other similar compounds, such as:
Butanoic acid: A straight-chain fatty acid with similar chemical properties but lacks the branched structure of 2-Methylbutyric acid.
Isovaleric acid: Another branched-chain fatty acid with a similar structure but differs in the position of the methyl group.
Valeric acid: A straight-chain fatty acid with one more carbon atom than 2-Methylbutyric acid.
Uniqueness
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for precise analytical measurements in various scientific studies .
Eigenschaften
IUPAC Name |
2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-CBZKUFJVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)

![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B3044087.png)






